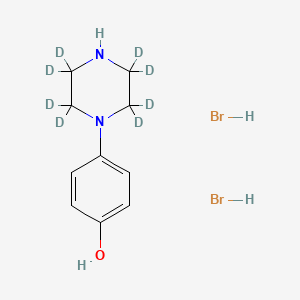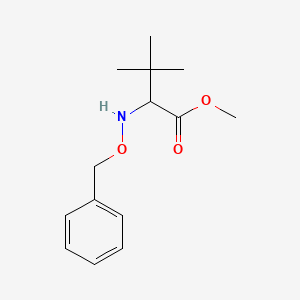
Silver;2,4,6-trimethylpyridine;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate typically involves the reaction of silver nitrate with potassium hexafluorophosphate in the presence of 2,4,6-trimethylpyridine. The reaction is carried out in an aqueous medium, and the product is isolated as a white solid .
Reaction Setup: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel is used.
Reagents: 100 g of silver nitrate (0.588 mol), 109.3 g of potassium hexafluorophosphate (0.594 mol), and 221 mL of 2,4,6-trimethylpyridine (1.67 mol).
Procedure: The silver nitrate and potassium hexafluorophosphate are dissolved in 1 liter of distilled water. The 2,4,6-trimethylpyridine is added dropwise over 10 minutes while stirring. A slight exothermic reaction occurs, forming a white solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations would include maintaining the purity of reagents, controlling reaction conditions, and ensuring efficient isolation and drying of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The silver ion can be replaced by other metal ions in the presence of suitable ligands.
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as halides or other nitrogen-containing compounds.
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
Substitution Reactions: Products depend on the substituting ligand but generally result in the formation of new coordination compounds.
Oxidation-Reduction Reactions: Products include metallic silver or silver compounds in different oxidation states.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other silver coordination compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the preparation of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The hexafluorophosphate anion helps stabilize the silver ion in solution, enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
- Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate
Uniqueness
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate is unique due to the presence of the silver ion, which imparts distinct antimicrobial properties and reactivity compared to its iodine and bromine counterparts. The hexafluorophosphate anion also contributes to its stability and solubility in various solvents .
Eigenschaften
Molekularformel |
C16H22AgF6N2P- |
|---|---|
Molekulargewicht |
495.19 g/mol |
IUPAC-Name |
silver;2,4,6-trimethylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;;-1 |
InChI-Schlüssel |
CDHURIOWTYIDBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
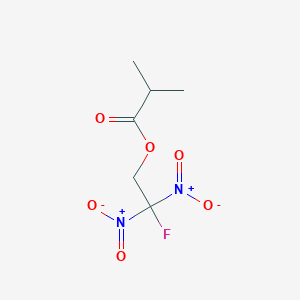
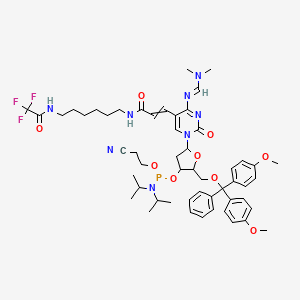
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081502.png)
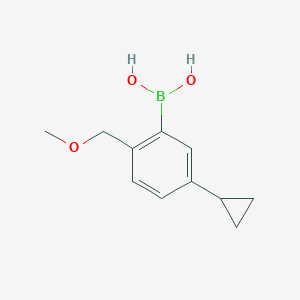
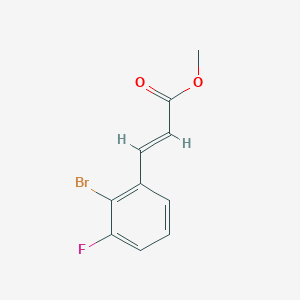
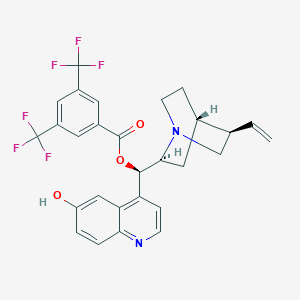
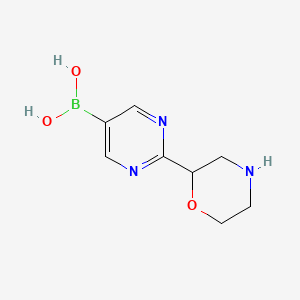
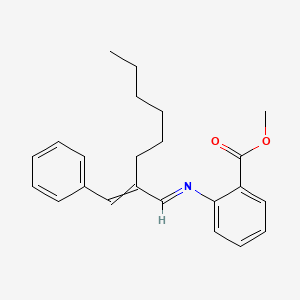
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)
![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
